Palmitoylputrescine

描述

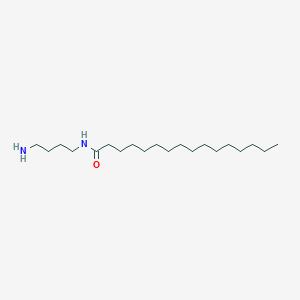

Palmitoylputrescine is a naturally occurring antibiotic compound first identified through heterologous expression of environmental DNA (eDNA) extracted from bromeliad tank water in Costa Rica . Structurally, it consists of a 16-carbon palmitoyl group linked to putrescine (a tetraamine, 1,4-diaminobutane) via an amide bond . Its biosynthesis is mediated by the enzyme this compound synthase, encoded by genes cloned from microbial communities in bromeliad ecosystems .

Functionally, this compound exhibits antibiotic activity against Gram-positive bacteria, including Bacillus subtilis . While its ecological role in bromeliad-associated bacteria remains unclear, analogous molecules are implicated in receptor activation in animal tissues and plant defense signaling . Its discovery underscores the utility of metagenomic approaches for mining bioactive natural products from unculturable environmental microbes .

属性

分子式 |

C20H42N2O |

|---|---|

分子量 |

326.6 g/mol |

IUPAC 名称 |

N-(4-aminobutyl)hexadecanamide |

InChI |

InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-19-16-15-18-21/h2-19,21H2,1H3,(H,22,23) |

InChI 键 |

VWGZHNDNCJLJRW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCN |

同义词 |

palmitoylputrescine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Palmitoylputrescine belongs to a broader class of N-acylated polyamines and fatty acid derivatives , which share structural or functional similarities. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Structural Similarities and Differences

- N-Acylated Polyamines : this compound and N-palmitoyl-L-arginine both feature a palmitoyl chain but differ in their amine moieties. The former uses putrescine, while the latter incorporates L-arginine, altering solubility and target specificity .

- Fatty Acid-Amino Acid Conjugates: Long-chain N-acyl amino acids (e.g., N-icosanoyl-glycine) share the amide linkage but vary in acyl chain length and amino acid residues, influencing their roles as biosurfactants or antimicrobials .

- Indole Derivatives : Turbomycin A/B, though structurally distinct (indole cores), are functionally analogous as antibiotics derived from eDNA .

Functional Overlap and Divergence

- Antibiotic Activity : this compound and turbomycins inhibit Gram-positive bacteria, but turbomycins exhibit broader activity against Staphylococcus aureus and Enterococcus faecalis .

- Multifunctional Roles: Unlike this compound, linoleic acid amide and N-palmitoyl-L-arginine display anti-inflammatory and signaling properties, suggesting evolutionary adaptation to niche ecological roles .

- Biotechnological Potential: Long-chain N-acyl amino acids are engineered for industrial applications (e.g., biosurfactants), whereas this compound remains primarily studied for its antibiotic function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。